molecular formula C28H31N7O3 B12470443 N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide

Cat. No.: B12470443
M. Wt: 513.6 g/mol
InChI Key: DPKAHFHBZYPOTJ-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide is a complex organic compound that features a triazine ring substituted with methoxyphenyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with 4-methoxyaniline under controlled conditions.

    Substitution Reactions: The intermediate product is then subjected to further substitution reactions with 2,3-dimethylaniline to introduce the dimethylphenyl group.

    Coupling Reactions: Finally, the alaninamide moiety is introduced through coupling reactions, often using reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A folic acid antagonist used in cancer therapy.

    Aminopterin: Similar to methotrexate, used in research and therapy.

Uniqueness

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C28H31N7O3

Molecular Weight

513.6 g/mol

IUPAC Name

2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(2,3-dimethylphenyl)propanamide

InChI

InChI=1S/C28H31N7O3/c1-17-7-6-8-24(18(17)2)32-25(36)19(3)29-26-33-27(30-20-9-13-22(37-4)14-10-20)35-28(34-26)31-21-11-15-23(38-5)16-12-21/h6-16,19H,1-5H3,(H,32,36)(H3,29,30,31,33,34,35)

InChI Key

DPKAHFHBZYPOTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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